molecular formula C34H63N8O17P3S B12068469 tridecanoyl Coenzyme A (ammonium salt)

tridecanoyl Coenzyme A (ammonium salt)

Cat. No.: B12068469
M. Wt: 980.9 g/mol
InChI Key: GWTJJJYWIZLHDL-UHFFFAOYSA-N
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Description

Tridecanoyl Coenzyme A (ammonium salt) is a derivative of tridecanoic acid and coenzyme A. It is a long-chain acyl CoA, which plays a crucial role in lipid metabolism and energy production. This compound is often used in lipidomics and mass spectrometry measurements of fatty acid-CoA assay products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecanoyl Coenzyme A (ammonium salt) is synthesized by the reaction of tridecanoic acid with coenzyme A in the presence of activating agents. The reaction typically involves the formation of an acyl adenylate intermediate, which then reacts with coenzyme A to form the acyl CoA derivative. The reaction conditions often include the use of solvents like chloroform, methanol, and water .

Industrial Production Methods

Industrial production of tridecanoyl Coenzyme A (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Tridecanoyl Coenzyme A (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various acyl derivatives, alcohols, ketones, and carboxylic acids. These products are often used in further biochemical and industrial applications .

Scientific Research Applications

Tridecanoyl Coenzyme A (ammonium salt) has a wide range of scientific research applications, including:

Mechanism of Action

Tridecanoyl Coenzyme A (ammonium salt) exerts its effects by acting as a carrier of activated acyl groups within cells. It forms reversible thioester bonds with carbon chains of various lengths and structures, facilitating the transfer of acyl groups in metabolic pathways. The compound is involved in the catabolism of nutrients within mitochondria and peroxisomes, generating energy and biosynthetic precursors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tridecanoyl Coenzyme A (ammonium salt) is unique due to its specific chain length, which influences its biochemical properties and interactions. Its specific structure makes it suitable for certain lipidomic studies and metabolic research applications that other acyl CoA derivatives may not be as effective for .

Properties

Molecular Formula

C34H63N8O17P3S

Molecular Weight

980.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane

InChI

InChI=1S/C34H60N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-25(43)62-18-17-36-24(42)15-16-37-32(46)29(45)34(2,3)20-55-61(52,53)58-60(50,51)54-19-23-28(57-59(47,48)49)27(44)33(56-23)41-22-40-26-30(35)38-21-39-31(26)41;/h21-23,27-29,33,44-45H,4-20H2,1-3H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49);1H3

InChI Key

GWTJJJYWIZLHDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N

Origin of Product

United States

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